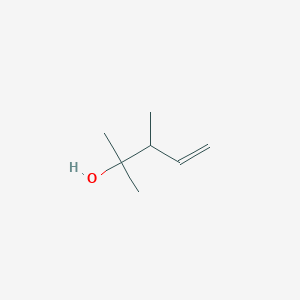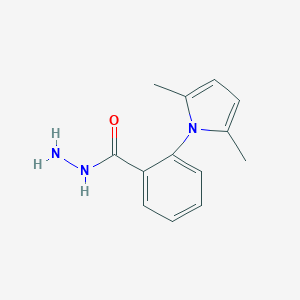
(R)-3-(1-(二甲氨基)乙基)苯酚
描述
Synthesis Analysis
The synthesis of phenolic compounds, including derivatives similar to "(R)-3-(1-(Dimethylamino)ethyl)phenol," involves a range of methods aiming to introduce functional groups that contribute to their chemical behavior and applications. While specific synthesis routes for this compound are not directly outlined in the literature, the general approaches to synthesizing phenolic substances involve electrophilic aromatic substitution reactions, where the presence of a dimethylamino group could be introduced through subsequent modifications (Allen & Geddes, 1957)1.
Molecular Structure Analysis
The molecular structure of phenolic compounds significantly influences their chemical reactivity and physical properties. The phenol moiety provides an aromatic platform, while the dimethylaminoethyl side chain introduces additional functional capabilities, such as potential for hydrogen bonding and polarity, impacting the compound's solubility and reactivity (Zhao et al., 2020)2.
Chemical Reactions and Properties
Phenolic compounds undergo various chemical reactions, including oxidation, reduction, and conjugation processes. The reactivity of the phenol group and the influence of the dimethylaminoethyl chain can lead to complex interactions with other chemical entities, contributing to the formation of polymers or coupling products under specific conditions (Yokoyama, 2015)3.
Physical Properties Analysis
The physical properties of phenolic compounds, such as "(R)-3-(1-(Dimethylamino)ethyl)phenol," include solubility in organic solvents and water, boiling and melting points, and vapor pressure. These properties are dictated by the molecular structure, where the balance between the hydrophobic aromatic ring and hydrophilic functional groups plays a critical role (Huang et al., 2021)4.
Chemical Properties Analysis
The chemical properties encompass the acidity of the phenol group, the basicity of the dimethylamino group, and the overall electron distribution within the molecule. These attributes affect the compound's reactivity towards acids, bases, oxidizing agents, and its participation in hydrogen bonding and electrostatic interactions (Woolverton, 1986)5.
科学研究应用
分析化学应用
酚类化合物的非水滴定是分析化学中重要的研究领域。例如,艾伦和格德斯 (1957) 探索了滴定极弱酸的方法,讨论了酚类物质的合适溶剂和滴定曲线,强调了二甲基甲酰胺作为此类分析的溶剂的实用性 (Allen & Geddes, 1957)。鉴于其酚类性质,这项研究可以为在分析环境中应用 (R)-3-(1-(二甲氨基)乙基)苯酚提供基础知识。
环境科学与污染控制
研究金属和金属氧化物纳米酶在去除和转化酚类污染物方面的生态环境应用,展示了酚类化合物的潜在环境相关性。陈等人 (2019) 讨论了这些纳米酶如何解决水生生态系统中酚类污染物的生态毒性,为 (R)-3-(1-(二甲氨基)乙基)苯酚等酚类化合物在污染控制中的研究提供了可能的途径 (Chen 等人,2019)。
生化研究与药理学
酚酸,如绿原酸 (CGA),因其生物和药理作用而被广泛研究。纳维德等人 (2018) 综述了 CGA 的作用,包括抗氧化活性和调节脂质代谢,这可能与 (R)-3-(1-(二甲氨基)乙基)苯酚等酚类化合物的生化研究相关 (Naveed 等人,2018)。
农业与食品化学
由于多酚的健康益处,其在食品中的影响一直备受关注。阿科斯塔-埃斯特拉达等人 (2014) 对食品中的结合酚类进行的研究突出了酚类化合物在饮食中的复杂性和重要性,并可以为在食品科学或营养研究中研究 (R)-3-(1-(二甲氨基)乙基)苯酚提供背景 (Acosta-Estrada 等人,2014)。
安全和危害
“®-3-(1-(Dimethylamino)ethyl)phenol” is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
3-[(1R)-1-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437974 | |
| Record name | (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-(Dimethylamino)ethyl)phenol | |
CAS RN |
851086-95-8 | |
| Record name | (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 851086-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)








![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)